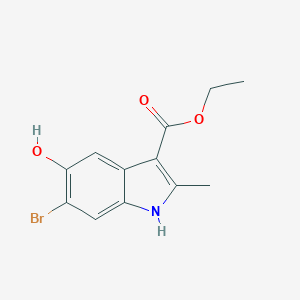
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with potential applications in scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is widely used in organic synthesis and medicinal chemistry. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate is involved in various synthesis processes. For instance, Huang Bi-rong (2013) discusses the synthesis of a closely related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, highlighting its high yield and purity under optimal conditions (Huang, 2013). Additionally, the synthesis and crystal X-ray analysis of a derivative of this compound, focusing on its molecular structure, is detailed by Luo et al. (2019) (Luo et al., 2019).
Antiviral Activities
Significant research has been conducted on the antiviral properties of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Gong Ping (2006) synthesized a series of these derivatives, evaluating their in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (RSV), with some compounds showing comparable activity to existing antiviral drugs (Gong, 2006). Similarly, Chai et al. (2006) synthesized and tested a series of these compounds for their anti-hepatitis B virus (HBV) activities, finding certain compounds to be more potent than the control, lamivudine (Chai et al., 2006).
Pharmacokinetic and Stability Studies
Preclinical studies, such as those by Ivashchenko et al. (2014), have explored the pharmacokinetics, bioavailability, and stability of derivatives of this compound, establishing its potential as an anti-influenza drug candidate (Ivashchenko et al., 2014).
Synthesis Optimization
Research has also been conducted on optimizing the synthesis of related compounds. Wang Yu-ling (2011) improved the synthesis process for a key intermediate of arbidol hydrochloride, a compound related to ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, achieving high yields (Wang, 2011).
Propriétés
Numéro CAS |
16052-67-8 |
|---|---|
Formule moléculaire |
C12H12BrNO3 |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(16)11-6(2)14-9-5-8(13)10(15)4-7(9)11/h4-5,14-15H,3H2,1-2H3 |
Clé InChI |
IHGRXBMSSFFTJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)O)Br)C |
SMILES canonique |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)O)Br)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





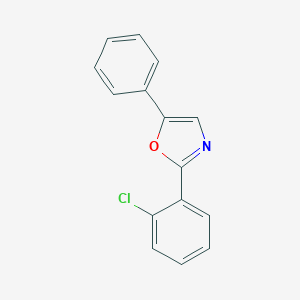
![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)
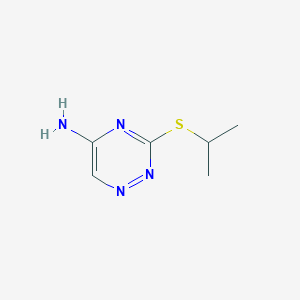

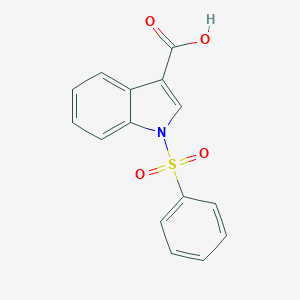
![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)


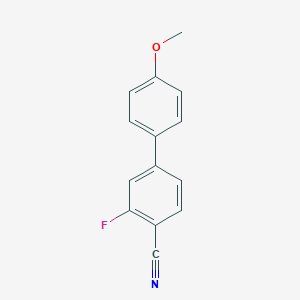


![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)